1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-4-(2-piperidin-3-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3.2ClH/c1-14-7-9-15(10-8-14)6-4-12-3-2-5-13-11-12;;/h12-13H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAPVRYXJTWYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with various protein targets, including transcription factors, which play essential roles in various cellular processes and pathogenesis of diseases.
Mode of Action
It is known that piperazine derivatives can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity, suggesting they may interact with multiple pathways
Result of Action
Given the known interactions of piperazine derivatives with protein targets, it is likely that this compound would have significant effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. These interactions can lead to changes in the levels of neurotransmitters and other signaling molecules, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of G-protein coupled receptors, leading to alterations in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing synaptic transmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and air can lead to its degradation, which may affect its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing anxiety-like behavior. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into metabolites. These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, such as the liver and kidneys, where it may undergo further metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it may interact with enzymes and other biomolecules. These interactions can affect the compound’s activity and function, contributing to its overall biochemical effects.
Biological Activity
1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride, a piperazine derivative, exhibits notable biological activity, particularly in the central nervous system (CNS). This compound has garnered interest for its potential therapeutic applications, including anxiolytic and neuroprotective effects. This article explores its biochemical properties, mechanisms of action, and implications for future research.
- Molecular Formula : C11H24Cl2N4
- Molecular Weight : 270.24 g/mol
- Density : 1.0±0.1 g/cm³
- Melting Point : 53-56°C
- Boiling Point : 260.9±8.0 °C at 760 mmHg
This compound primarily acts as a GABA receptor agonist , influencing GABAergic signaling pathways. Its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, suggest a multifaceted role in modulating mood and anxiety.
Key Receptor Interactions
- Serotonin Receptors : The compound shows selective binding to the 5-HT1A and 5-HT2A subtypes, which are critical in the regulation of mood and anxiety disorders.
- Dopamine Receptors : It may also interact with dopamine receptors, further implicating its role in mood modulation.
Anxiolytic Effects
Research indicates that this compound may exhibit anxiolytic properties by modulating neurotransmitter systems. Studies have shown that it can influence receptor binding affinities, which is crucial for its potential use in treating anxiety disorders.
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, suggesting potential benefits in treating neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation is of particular interest in this context.
Case Studies
- Study on Serotonin Interaction :
- Neuroprotection Against Oxidative Stress :
- In vitro studies revealed that the compound could protect neuronal cells from oxidative damage induced by various stressors, indicating its potential utility in neurodegenerative conditions.
Data Table: Comparison of Biological Activities
| Compound | Mechanism of Action | Primary Target | Biological Activity |
|---|---|---|---|
| This compound | GABA receptor agonist | GABA, Serotonin receptors | Anxiolytic, Neuroprotective |
| Other Piperazine Derivatives | Varies | Various | Antinociceptive, Antidepressant |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs:
*Calculated based on structural formula.
Key Comparative Insights
Substituent Impact on Activity: The 3-piperidinyl ethyl group in the target compound introduces a cyclic amine side chain, which may enhance affinity for sigma receptors compared to GBR 12909’s fluorophenyl-methoxy group (dopamine transporter selectivity) . SA-4503’s dimethoxyphenethyl group confers sigma-1 agonism, while the target compound’s lack of aryl ethers may shift receptor selectivity .
Synthetic Routes :
- Piperazine derivatives are commonly synthesized via nucleophilic substitution or reductive amination (e.g., GBR 12909 and SA-4503) . The target compound may employ similar methods, substituting piperidine for phenylpropyl groups.
Safety and Toxicity :
- Piperazine dihydrochloride derivatives can form mutagenic N-nitroso compounds when combined with nitrite, as seen in piperazine dihydrochloride (). Structural modifications (e.g., methyl or piperidinyl groups) in the target compound may mitigate this risk.
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of an intermediate piperazine derivative through reductive amination or nucleophilic substitution.
- Reduction or deprotection steps to generate the desired substituted piperazine.
- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.
Detailed Stepwise Synthesis (Based on Patent CN115124457B)
The most detailed and recent method documented involves the following key steps:
Step 1: Formation of Intermediate Compound
- Reactants: N-methylpiperazine and N-Boc-piperidin-4-one.
- Solvents: Methanol, methylene chloride, or other suitable solvents (e.g., ethanol, tetrahydrofuran).
- Base: Sodium carbonate or alternatives like potassium carbonate, sodium bicarbonate.
- Reducing agent: Sodium dithionite (sodium hydrosulfite).
- Procedure: N-methylpiperazine and N-Boc-piperidin-4-one are combined in a reaction vessel with solvent and base, stirred to form a mixture.
- Sodium dithionite is added in portions under heating (~40°C) and stirred for several hours.
- The mixture is cooled, filtered to remove insolubles, and solvents are removed by evaporation.
- Extraction with water and an organic solvent (e.g., methylene chloride) isolates the intermediate compound as a brown oily liquid.
Step 2: Conversion to 1-Methyl-4-[4-piperidinyl]piperazine Hydrochloride
- The intermediate is dissolved in methanol.
- Saturated hydrogen chloride methanol solution is added dropwise at room temperature.
- The mixture is stirred for 2 hours, precipitating a white solid.
- The solid is filtered, washed with anhydrous methanol, and dried at 50°C.
- The product obtained is 1-methyl-4-[4-piperidinyl]piperazine hydrochloride.
This method offers advantages of simple operation, low energy consumption, and cost-effectiveness.
Alternative Synthetic Route (Based on ChemicalBook and Other Literature)
- A two-step reaction involving reductive amination using sodium tris(acetoxy)borohydride in dichloromethane with acetic acid at 20°C for 3 hours.
- Followed by catalytic hydrogenation over palladium on activated charcoal in methanol at 20°C for 2 hours under hydrogen atmosphere.
- This route is effective for synthesizing similar piperazine derivatives with high selectivity.
Reaction Conditions and Parameters
| Parameter | Typical Values / Options |
|---|---|
| Solvents | Methanol, methylene chloride, ethanol, dichloromethane, tetrahydrofuran |
| Base | Sodium carbonate, potassium carbonate, sodium bicarbonate, triethylamine |
| Reducing agent | Sodium dithionite (sodium hydrosulfite), sodium tris(acetoxy)borohydride |
| Temperature | 10°C to 100°C (commonly ~40°C for reduction step) |
| Reaction time | 2 to 4 hours for reduction; 2 hours for salt formation |
| Molar ratios | N-methylpiperazine : N-Boc-piperidin-4-one = 0.8 to 5 : 1 |
| Salt formation | Saturated hydrogen chloride methanol solution, molar ratio HCl : intermediate = 3 to 100 : 1 |
Research Findings and Analysis
- The use of sodium dithionite as a reducing agent in the presence of sodium carbonate base efficiently converts the ketone intermediate to the desired amine intermediate with good yield (~70%).
- The Boc protecting group on the piperidin-4-one facilitates selective reaction and is removed during the acid treatment step to yield the hydrochloride salt.
- The salt formation step is critical for isolating the product as a stable crystalline solid, enhancing purity and handling.
- Alternative reductive amination methods using sodium tris(acetoxy)borohydride provide milder conditions and good selectivity but may require palladium-catalyzed hydrogenation for full conversion.
- Reaction parameters such as solvent choice, temperature, and molar ratios significantly influence yield and purity; methanol and methylene chloride are preferred solvents for extraction and reaction steps.
- The described methods avoid harsh reagents and conditions, making them suitable for scale-up and industrial application.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents & Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Reductive amination of N-methylpiperazine with N-Boc-piperidin-4-one | Sodium dithionite, sodium carbonate, methanol/methylene chloride, 40°C, 4 h | ~70%, intermediate is brown oily liquid |
| 2 | Acid treatment to form dihydrochloride salt | Saturated HCl in methanol, room temperature, 2 h | White solid, >80% isolated yield |
| Alt 1 | Reductive amination using sodium tris(acetoxy)borohydride | Acetic acid, dichloromethane, 20°C, 3 h | High selectivity, requires subsequent hydrogenation |
| Alt 2 | Catalytic hydrogenation over Pd/C | Methanol, H2 atmosphere, 20°C, 2 h | Completes reduction, high purity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, piperazine hexahydrate can react with chloroethoxyethanol under reflux (140°C) in the presence of coupling reagents like EDC and HOAt, followed by purification via distillation . For dihydrochloride salt formation, treatment with hydrochloric acid in methanol/water mixtures at 45–50°C yields crystalline products with high purity (>99%) . Key parameters include solvent choice (e.g., acetonitrile for solubility), stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to alkylating agents), and temperature control to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the methyl group (δ ~2.3 ppm for N-CH3) and piperidine/piperazine backbone (δ ~2.5–3.5 ppm for CH2 groups) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with mobile phases like methanol/buffer (pH 2.7) .
- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 342.9 (C17H27ClN2OS) and fragmentation patterns consistent with piperazine cleavage .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is limited due to its hydrophobicity. Use co-solvents like DMSO (≤10% v/v) for in vitro studies. Stability studies show degradation at pH >7.5 or temperatures >40°C, necessitating storage at –20°C in desiccated conditions . For long-term stability, lyophilization in hydrochloride salt form is recommended .
Advanced Research Questions
Q. What biochemical pathways or receptor systems are influenced by this compound, and how can its activity be validated?
- Methodological Answer : Piperazine derivatives often target neurotransmitter receptors (e.g., sigma-1, D3/D2) or enzymes like acetylcholinesterase . To validate activity:
- Radioligand Binding Assays : Use [³H]-DTG for sigma-1 receptor affinity (IC50 < 1 µM) .
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with dopamine receptors .
- Molecular Docking : Compare binding poses with known ligands (e.g., BD1063 dihydrochloride) using AutoDock Vina .
Q. How do structural modifications (e.g., substitution on the piperazine ring) affect pharmacological efficacy?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- N-Alkylation : Adding methyl groups (e.g., 1-methyl substitution) enhances blood-brain barrier permeability (logP ~2.5) but reduces aqueous solubility .
- Aromatic Substituents : Dichlorophenyl groups improve receptor selectivity (e.g., D3/D2 ratio >10) .
- Salt Forms : Dihydrochloride salts increase bioavailability compared to free bases due to improved dissolution .
Q. What experimental strategies can resolve contradictions in reported data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardize Assay Conditions : Use consistent buffer pH (7.4), temperature (37°C), and cell lines (e.g., CHO-K1 for GPCR assays) .
- Control for Batch Variability : Compare multiple synthesis batches via HPLC-MS to rule out impurity effects .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 1-(2,3-dichlorophenyl)piperazine) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
